molecular formula C7H4BrClN2 B8792881 2-(5-Bromo-3-chloropyridin-2-yl)acetonitrile

2-(5-Bromo-3-chloropyridin-2-yl)acetonitrile

Cat. No.: B8792881
M. Wt: 231.48 g/mol
InChI Key: SPUABSOFIGYJTJ-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-chloropyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

2-(5-bromo-3-chloropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H4BrClN2/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1H2

InChI Key

SPUABSOFIGYJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CC#N)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

27.0 g of 5-bromo-2,3-dichloropyridine was dissolved in 450 ml of anhydrous tetrahydrofuran and 7.33 g of acetonitrile was added at ambient temperature under argon. 262 ml of lithium hexamethyldisilazide (1N solution in tetrahydrofuran) was added dropwise over a period of 45 min, during which the temperature rose to 35° C. Subsequently, the reaction mixture was stirred at ambient temperature for 1 h, then the reaction mixture was poured into 800 ml of cold water and was extracted with two 1 L portions of diethyl ether. The combined organic phases were washed with brine, dried over sodium sulfate, filtered and concentrated. 29.4 g of crude material was obtained as a brown oil. It was purified by chromatography on silica gel, using heptane/ethyl acetate (9:1) as a eluent. Thus, 23.4 g of (5-bromo-3-chloro-pyridin-2-yl)-acetonitrile was obtained as a orange oil. 1H-NMR (CDCl3): 8.60 ppm (s, 1H), 7.92 ppm (s, 1H), 4.00 ppm (s, 2H).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
7.33 g
Type
reactant
Reaction Step Two
Quantity
262 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

27.0 g of 5-bromo-2,3-dichloropyridine was dissolved in 450 ml of anhydrous tetrahydrofuran and 7.33 g of acetonitrile was added at ambient temperature under argon. 262 ml of lithium hexamethyldisilazide (1N solution in tetrahydrofuran) was added dropwise over a period of 45 min, during which the temperature rose to 35° C. Subsequently, the reaction mixture was stirred at ambient temperature for 1h, then the reaction mixture was poured into 800 ml of cold water and was extracted with two 1 L portions of diethyl ether. The combined organic phases were washed with brine, dried over sodium sulfate, filtered and concentrated. 29.4 g of crude material was obtained as a brown oil. It was purified by chromatography on silica gel, using heptane/ethyl acetate (9:1) as a eluent. Thus, 23.4 g of (5-bromo-3-chloro-pyridin-2-yl)-acetonitrile was obtained as a orange oil. 1H-NMR (CDCl3): 8.60 ppm (s, 1H), 7.92 ppm (s, 1H), 4.00 ppm (s, 2H).
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
7.33 g
Type
reactant
Reaction Step Two
Quantity
262 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-2,3-dichloropyridine (10.0 g, 0.044 mol) in N-methyl-2-pyrrolidone (70 mL) at 0° C. was added potassium hydroxide (5.4 g, 0.097 mol), and the resulting mixture was heated to 70° C. Ethyl cyanoacetate (5.65 mL, 0.53 mol) was added via syringe over 15 min, and then heating at 70° C. was continued for 3 h more. The pH of the reaction mixture was adjusted to 2 by careful addition of concentrated aqueous hydrochloric acid, and the resulting mixture was heated at 130° C. for 2 h. The reaction mixture was cooled to 20° C., treated with 1 N aqueous sodium hydroxide (15-16 mL) and extracted with three portions of methyl tert-butyl ether (3×100 mL). The combined organic extracts were washed with water, dried (Na2SO4) and concentrated under reduced pressure to afford the title compound (6.0 g) as a brown colored solid, which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.65 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.5 (± 0.5) mL
Type
reactant
Reaction Step Four

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